Cas no 84138-76-1 (5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine)

5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminyl group at the 2-position and a 3-methylphenoxymethyl moiety at the 5-position. This structure confers potential utility in pharmaceutical and agrochemical applications due to its ability to serve as a versatile intermediate or bioactive scaffold. The thiadiazole ring system is known for its stability and electron-rich properties, while the phenoxymethyl substitution enhances lipophilicity, potentially improving membrane permeability. The presence of the amine group allows for further functionalization, making it a valuable building block in synthetic chemistry. Its well-defined structure ensures reproducibility in research and development processes.
5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine structure
84138-76-1 structure
Product Name:5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine
CAS No:84138-76-1
MF:C10H11N3OS
MW:221.278840303421
MDL:MFCD01028941
CID:1069765
PubChem ID:803234
Update Time:2025-06-08

5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine
    • 2-AMINO-5-(3-METHYLPHENOXY) METHYL-1,3,4-THIADIAZOLE
    • 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
    • SMR000069776
    • CBMicro_022911
    • F3284-7854
    • MLS000061011
    • AKOS000273678
    • CS-0317127
    • NS-02694
    • 5-((M-TOLYLOXY)METHYL)-1,3,4-THIADIAZOL-2-AMINE
    • WAY-221298
    • BIM-0022950.P001
    • DTXSID80355489
    • CHEMBL1569937
    • Oprea1_136828
    • 84138-76-1
    • HMS2441G08
    • Oprea1_339002
    • SDCCGMLS-0024127.P002
    • BB 0219359
    • MFCD01028941
    • CCG-10172
    • STK384986
    • 5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD01028941
    • Inchi: 1S/C10H11N3OS/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
    • InChI Key: LEHTXDBYRBMBGG-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1COC1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 221.06228316g/mol
  • Monoisotopic Mass: 221.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.3Ų

5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine Pricemore >>

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Additional information on 5-(3-methylphenoxymethyl)-1,3,4-thiadiazol-2-amine

5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine: A Comprehensive Overview

The compound 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine, identified by the CAS number 84138-76-1, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and environmental chemistry. This article provides an in-depth analysis of its properties, applications, and the latest research findings.

The molecular structure of 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring fused with an amine group and a tolyl substituent. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This structure contributes to its stability and reactivity. The presence of the tolyl group enhances its lipophilicity, making it suitable for various chemical reactions. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity.

One of the most promising applications of 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine is in the pharmaceutical industry. Its unique chemical properties make it a potential candidate for drug development. Studies have shown that this compound exhibits anti-inflammatory and antioxidant activities, which could be beneficial in treating chronic diseases such as arthritis and cardiovascular disorders. Additionally, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for therapeutic interventions.

In the field of material science, 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine has been explored as a precursor for advanced materials. Its ability to form stable complexes with transition metals has led to its use in catalysis and nanotechnology. Recent advancements have demonstrated its potential in creating efficient catalysts for industrial processes, such as hydrogenation and oxidation reactions.

The synthesis of 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine involves a multi-step process that requires precise control over reaction conditions. Researchers have developed novel synthetic routes that enhance the efficiency and scalability of production. These methods often involve the use of microwave-assisted synthesis or continuous flow reactors to achieve higher yields and reduce reaction times.

In terms of environmental impact, 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it is not highly toxic to aquatic life under normal conditions. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, 5-m-Tolyloxymethyl-[1,3,4]thiadiazol-2-ylamine, with CAS number 84138-76-1, is a versatile compound with diverse applications across multiple fields. Its unique chemical properties make it a valuable asset in drug discovery, material science, and environmental chemistry. As research continues to uncover new insights into its potential uses and effects, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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